5-Trifluoromethylthioribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

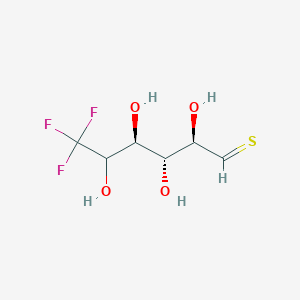

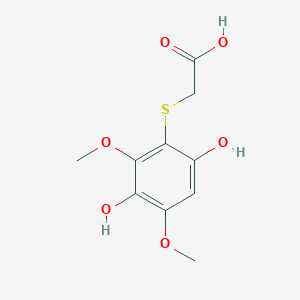

5-Trifluoromethylthioribose (TFMTR) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMTR is a derivative of ribose, a sugar molecule that plays a crucial role in many biological processes, including the synthesis of nucleotides and nucleic acids. TFMTR has a trifluoromethylthio group attached to the ribose ring, which imparts unique properties to the molecule.

Aplicaciones Científicas De Investigación

5-Trifluoromethylthioribose has been used as a tool compound in various scientific research applications. One of the major areas of interest is the study of RNA modification enzymes, such as methyltransferases and pseudouridine synthases. 5-Trifluoromethylthioribose can be incorporated into RNA molecules as a mimic of the natural ribose sugar, allowing researchers to study the effects of the trifluoromethylthio group on the activity and specificity of these enzymes. 5-Trifluoromethylthioribose has also been used to study the interactions between RNA molecules and proteins that bind to RNA, such as ribosomal proteins and RNA-binding proteins. 5-Trifluoromethylthioribose-modified RNA can be used as a substrate for these proteins, allowing researchers to investigate the effects of the trifluoromethylthio group on the binding affinity and specificity.

Mecanismo De Acción

The mechanism of action of 5-Trifluoromethylthioribose is not fully understood, but it is believed to involve the interaction of the trifluoromethylthio group with the active site of RNA modification enzymes and RNA-binding proteins. The trifluoromethylthio group may alter the conformation of the RNA molecule, affecting the binding affinity and specificity of these proteins. 5-Trifluoromethylthioribose may also affect the stability and folding of RNA molecules, leading to changes in their function.

Efectos Bioquímicos Y Fisiológicos

5-Trifluoromethylthioribose has been shown to have minimal toxicity and does not affect cell viability or proliferation at concentrations used in scientific research. 5-Trifluoromethylthioribose-modified RNA has been shown to have increased resistance to degradation by ribonucleases, which can be advantageous in some applications. 5-Trifluoromethylthioribose-modified RNA has also been shown to have altered thermal stability and electrophoretic mobility compared to unmodified RNA, which can be useful in the characterization of RNA molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Trifluoromethylthioribose has several advantages as a tool compound in scientific research. It can be easily synthesized in good yield and purity, and its incorporation into RNA molecules is straightforward. 5-Trifluoromethylthioribose-modified RNA is stable and can be used in various assays without the need for special handling or storage conditions. However, 5-Trifluoromethylthioribose has some limitations as well. Its incorporation into RNA molecules can affect their function and structure, which may not be desirable in some applications. 5-Trifluoromethylthioribose-modified RNA may also have altered properties compared to unmodified RNA, which can complicate data interpretation.

Direcciones Futuras

5-Trifluoromethylthioribose has the potential to be used in various scientific research applications beyond its current uses. One area of interest is the study of RNA-based therapeutics, such as RNA interference and antisense oligonucleotides. 5-Trifluoromethylthioribose-modified RNA may have improved stability and efficacy compared to unmodified RNA in these applications. 5-Trifluoromethylthioribose may also be useful in the study of RNA viruses, such as SARS-CoV-2, by allowing researchers to investigate the effects of RNA modifications on viral replication and pathogenesis. Finally, 5-Trifluoromethylthioribose may have applications in the development of RNA-based biosensors and diagnostic tools.

Métodos De Síntesis

The synthesis of 5-Trifluoromethylthioribose involves the reaction of 5-O-acetyl-2,3-O-isopropylidene-D-ribose with trifluoromethanesulfenyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction yields 5-Trifluoromethylthioribose as a white solid in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Propiedades

Número CAS |

125699-00-5 |

|---|---|

Nombre del producto |

5-Trifluoromethylthioribose |

Fórmula molecular |

C6H9F3O4S |

Peso molecular |

234.2 g/mol |

Nombre IUPAC |

(2R,3R,4S)-6,6,6-trifluoro-2,3,4,5-tetrahydroxyhexanethial |

InChI |

InChI=1S/C6H9F3O4S/c7-6(8,9)5(13)4(12)3(11)2(10)1-14/h1-5,10-13H/t2-,3-,4-,5?/m0/s1 |

Clave InChI |

HVTYWWCSHGVWID-OWMBCFKOSA-N |

SMILES isomérico |

C(=S)[C@@H]([C@@H]([C@@H](C(C(F)(F)F)O)O)O)O |

SMILES |

C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |

SMILES canónico |

C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |

Sinónimos |

5-trifluoromethylthioribose TFMTR |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)